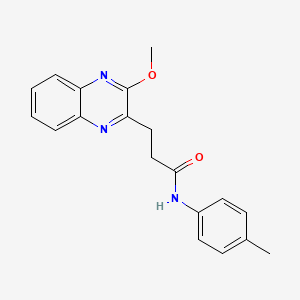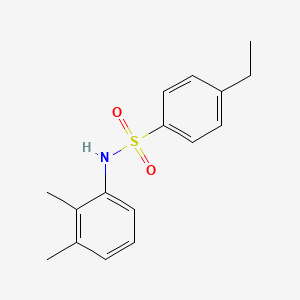
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, also known as XJP-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. XJP-1 belongs to the class of quinoxaline derivatives, which have been extensively studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in apoptosis and tissue remodeling, respectively.
Biochemical and Physiological Effects:
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to induce apoptosis and cell cycle arrest, leading to decreased cell growth and proliferation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to suppress the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has some limitations, including its poor solubility in water and its potential for off-target effects. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the research on 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be further investigated for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be studied for its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be investigated for its potential as a neuroprotective agent in various neurological disorders, such as multiple sclerosis and Huntington's disease.
Métodos De Síntesis
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-aminophenol to form 2-(2-nitrophenyl)pyridin-3-amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylphenyl)-2-(2-nitrophenyl)quinoxaline. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst to yield 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)20-18(23)12-11-17-19(24-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPPHSQVFTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)